Phthalazine, 1-benzo(b)thien-2-yl-4-((2-(4-methyl-1-piperazinyl)ethyl)thio)-
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Overview
Description
Phthalazine, 1-benzo(b)thien-2-yl-4-((2-(4-methyl-1-piperazinyl)ethyl)thio)- is a complex heterocyclic compound with the molecular formula C23H24N4S2 and a molecular weight of 420.593 g/mol . This compound is part of the phthalazine family, known for their significant biological activities and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phthalazine, 1-benzo(b)thien-2-yl-4-((2-(4-methyl-1-piperazinyl)ethyl)thio)- involves multiple steps. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Phthalazine, 1-benzo(b)thien-2-yl-4-((2-(4-methyl-1-piperazinyl)ethyl)thio)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate
Reducing Agents: Zinc, hydrochloric acid
Solvents: Organic solvents like dichloromethane, ethanol
Catalysts: Acidic or basic catalysts depending on the reaction type
Major Products
Oxidation: Pyridazine dicarboxylic acid
Reduction: Orthoxylylene diamine
Substitution: N-alkylation products
Scientific Research Applications
Phthalazine, 1-benzo(b)thien-2-yl-4-((2-(4-methyl-1-piperazinyl)ethyl)thio)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Phthalazine, 1-benzo(b)thien-2-yl-4-((2-(4-methyl-1-piperazinyl)ethyl)thio)- involves its interaction with various molecular targets and pathways. It acts as a selective binder of gamma-aminobutyric acid (GABA) receptors, cyclooxygenase-2 (COX-2) inhibitors, and high-affinity ligands of voltage-gated calcium channels . These interactions lead to its diverse pharmacological effects, including anti-inflammatory, anticonvulsant, and vasorelaxant activities .
Comparison with Similar Compounds
Phthalazine, 1-benzo(b)thien-2-yl-4-((2-(4-methyl-1-piperazinyl)ethyl)thio)- can be compared with other similar compounds such as:
Azelastin: An antihistamine with a similar phthalazine core.
Vatalanib: A vascular endothelial growth factor receptor inhibitor.
Hydralazine: An antihypertensive agent.
These compounds share the phthalazine core but differ in their specific functional groups and pharmacological activities, highlighting the uniqueness of Phthalazine, 1-benzo(b)thien-2-yl-4-((2-(4-methyl-1-piperazinyl)ethyl)thio)- in its diverse applications and effects .
Properties
CAS No. |
129224-79-9 |
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Molecular Formula |
C23H24N4S2 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
1-(1-benzothiophen-2-yl)-4-[2-(4-methylpiperazin-1-yl)ethylsulfanyl]phthalazine |
InChI |
InChI=1S/C23H24N4S2/c1-26-10-12-27(13-11-26)14-15-28-23-19-8-4-3-7-18(19)22(24-25-23)21-16-17-6-2-5-9-20(17)29-21/h2-9,16H,10-15H2,1H3 |
InChI Key |
MBMQHMLDHXMNDE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCSC2=NN=C(C3=CC=CC=C32)C4=CC5=CC=CC=C5S4 |
Origin of Product |
United States |
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